molecular formula C12H19N3 B11803130 1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine

1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine

Cat. No.: B11803130
M. Wt: 205.30 g/mol
InChI Key: AXHZTJHZLOUICX-UHFFFAOYSA-N
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Description

1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine is a compound that features a pyrrolidine ring attached to a pyridine ring, with an ethanamine group. This structure is significant in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization. One common method includes the reaction of 4-methyl-6-chloropyridine with pyrrolidine under basic conditions to form the pyrrolidinylpyridine intermediate. This intermediate is then reacted with ethanamine to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives.

Scientific Research Applications

1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine involves its interaction with molecular targets such as neurotransmitter receptors. The pyrrolidine ring enhances its binding affinity to these receptors, modulating their activity and leading to various physiological effects. The compound may also influence signaling pathways by altering the activity of enzymes and other proteins involved in cellular processes .

Comparison with Similar Compounds

1-(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanamine can be compared with similar compounds such as:

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

1-(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)ethanamine

InChI

InChI=1S/C12H19N3/c1-9-7-12(15-5-3-4-6-15)14-8-11(9)10(2)13/h7-8,10H,3-6,13H2,1-2H3

InChI Key

AXHZTJHZLOUICX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(C)N)N2CCCC2

Origin of Product

United States

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